molecular formula C22H24N2O2S B3753529 N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide

Cat. No.: B3753529
M. Wt: 380.5 g/mol
InChI Key: WCWKDKJVUWICKL-UHFFFAOYSA-N
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Description

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide is a thiazole derivative characterized by a Z-configuration imine group at the 2-position of the thiazole ring. The molecule features two 4-methylphenyl substituents: one attached to the thiazole core and another via a phenoxy-butaneamide chain.

Properties

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(4-methylphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-15-6-10-18(11-7-15)21-17(3)27-22(24-21)23-20(25)5-4-14-26-19-12-8-16(2)9-13-19/h6-13H,4-5,14H2,1-3H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWKDKJVUWICKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CCCOC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide typically involves multiple steps. The process begins with the preparation of the thiazole ring, followed by the introduction of the phenyl groups and the butanamide moiety. Common reagents used in these reactions include thioamides, aldehydes, and amines. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reaction conditions may involve acidic or basic environments and elevated temperatures.

    Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reaction conditions often involve solvents such as ethanol or tetrahydrofuran and may require low temperatures.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. The reaction conditions may involve solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Modifications

a. Thiazole vs. Thiadiazole Derivatives

  • Target Compound: Contains a thiazole ring (one sulfur, one nitrogen atom).
  • N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide (): Substitutes thiazole with a 1,3,4-thiadiazole ring (two nitrogen atoms). The thiadiazole’s electron-withdrawing nature may alter solubility and reactivity. The chloro substituent increases lipophilicity (XLogP3 = 4.8 vs. ~4.5 for the target compound) .

b. Isoxazole and Triazole Derivatives

  • N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide () : Incorporates isoxazole and thiadiazole rings. The isoxazole’s oxygen atom may enhance hydrogen-bonding interactions, while the thiadiazole’s rigidity could reduce conformational flexibility compared to the target compound’s thiazole core .
Substituent Variations

a. Phenoxy and Aryl Groups

  • Target Compound: Dual 4-methylphenoxy groups contribute to high lipophilicity (predicted XLogP3 ~5.0), favoring membrane permeability.
  • N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide (): Replaces one 4-methylphenoxy with a methoxy group. Methoxy’s electron-donating effect may increase metabolic stability but reduce logP (XLogP3 ~4.2) .

b. Halogenation Effects

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
Target Compound C₂₃H₂₃N₂O₂S 407.5 (calc.) ~5.0 4 6
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]butanamide C₁₆H₁₉N₂O₂S 319.4 4.2 3 5
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide C₂₀H₂₀ClN₃O₂S 401.9 4.8 5 8

Key Observations :

  • Increased rotatable bonds in ’s compound may reduce bioavailability due to conformational flexibility .
Comparison with Analogues
  • : Yields ~70–80% for triazole-thiadiazole hybrids using hydroxylamine hydrochloride and active methylene compounds .
  • : Reflux with sodium hydroxide achieves cyclization to thiadiazoles, but longer reaction times (~10 hours) are required .

Spectral and Crystallographic Data

IR and NMR Signatures
  • Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (amide), C=N (thiazole) at ~1600 cm⁻¹. ¹H-NMR methyl groups at δ 2.3–2.5 ppm.
  • : Benzamide derivatives show C=O stretches at 1606–1719 cm⁻¹, aligning with the target’s amide group .
  • : Thiadiazole C=S stretches at ~1250 cm⁻¹, absent in the target compound .
Crystallography
  • Tools like SHELX () are standard for resolving Z/E configurations and tautomeric forms, critical for validating the target compound’s structure .

Pharmacological Implications

  • Target Compound: The 4-methylphenoxy groups may enhance binding to hydrophobic enzyme pockets (e.g., COX-2 or kinase targets).
  • Analogues : Thiadiazole derivatives exhibit antimicrobial activity (MIC values ~2–8 µg/mL), suggesting the target compound may share similar efficacy .
  • : Chlorophenyl substitution correlates with improved antifungal activity in related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-[(2Z)-5-methyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]-4-(4-methylphenoxy)butanamide

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